Methanone, (5-amino-1,2,4-oxadiazol-3-yl)((1,1'-biphenyl)-4-yl)-
Description
Methanone, (5-amino-1,2,4-oxadiazol-3-yl)((1,1'-biphenyl)-4-yl)-, is a heterocyclic compound featuring a 5-amino-1,2,4-oxadiazole moiety linked to a biphenyl group via a ketone bridge. The 1,2,4-oxadiazole ring is a nitrogen-rich heterocycle known for its stability and utility in pharmaceuticals, agrochemicals, and materials science. For instance, compounds with similar frameworks crystallize in orthorhombic systems (e.g., space group Pbc2) with a density of 1.675 g·cm⁻³ , suggesting comparable packing efficiency. The amino group on the oxadiazole may facilitate hydrogen bonding, though fewer such interactions compared to tetrazole-based analogs could reduce thermal stability .
Properties
CAS No. |
51807-76-2 |
|---|---|
Molecular Formula |
C15H11N3O2 |
Molecular Weight |
265.27 g/mol |
IUPAC Name |
(5-amino-1,2,4-oxadiazol-3-yl)-(4-phenylphenyl)methanone |
InChI |
InChI=1S/C15H11N3O2/c16-15-17-14(18-20-15)13(19)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,(H2,16,17,18) |
InChI Key |
BSFQIXFSSKCZCR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C3=NOC(=N3)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (5-amino-1,2,4-oxadiazol-3-yl)((1,1’-biphenyl)-4-yl)- typically involves multiple steps:
Formation of the 1,2,4-Oxadiazole Ring: The 1,2,4-oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as amidoximes and carboxylic acids or their derivatives under dehydrating conditions.
Amination: Introduction of the amino group at the 5-position of the oxadiazole ring can be achieved through nucleophilic substitution reactions.
Coupling with Biphenyl: The biphenyl moiety can be introduced via cross-coupling reactions such as Suzuki or Stille coupling, using appropriate biphenyl halides and organometallic reagents.
Methanone Formation: The final step involves the formation of the methanone group, which can be achieved through oxidation reactions using reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methanone group can undergo further oxidation to form carboxylic acids or other oxidized derivatives.
Reduction: The methanone group can be reduced to alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: PCC, DMP, or KMnO4 under acidic or basic conditions.
Reduction: NaBH4 or LiAlH4 in solvents like ethanol or ether.
Substitution: Halogenating agents (e.g., NBS for bromination) or nucleophiles (e.g., amines, thiols).
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, Methanone, (5-amino-1,2,4-oxadiazol-3-yl)((1,1’-biphenyl)-4-yl)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and binding affinities due to its distinct functional groups. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. The presence of the oxadiazole ring, known for its bioactivity, makes it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.
Industry
In the industrial sector, Methanone, (5-amino-1,2,4-oxadiazol-3-yl)((1,1’-biphenyl)-4-yl)- can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of Methanone, (5-amino-1,2,4-oxadiazol-3-yl)((1,1’-biphenyl)-4-yl)- depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, inhibiting or modulating their activity. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thermal Stability
Thermal decomposition temperatures are critical for assessing stability under processing or operational conditions. Two tetrazole-based methanone derivatives, di(1H-tetrazol-5-yl) methanone oxime and 5,5′-(hydrazonomethylene)bis(1H-tetrazole), decompose at 288.7 °C and 247.6 °C, respectively . These high values are attributed to extensive hydrogen-bonding networks stabilizing their crystal structures. However, biphenyl’s aromatic rigidity might partially offset this, warranting experimental validation.
Structural and Crystallographic Properties
The orthorhombic crystallization (space group Pbc2) and density of 1.675 g·cm⁻³ observed in structurally related methanones suggest that the biphenyl-oxadiazole system adopts a tightly packed lattice. Comparatively, Chimassorb®81 (a 2-hydroxybenzophenone UV absorber) lacks nitrogenous heterocycles but shares a ketone bridge and aromatic substituents. Its solid-state properties prioritize UV-B absorption and low yellowing, driven by the 2-hydroxy-4-(octyloxy)phenyl group . The target compound’s biphenyl group may enhance UV absorbance in higher wavelengths, though this remains speculative without direct data.
Biological Activity
Methanone, specifically the compound (5-amino-1,2,4-oxadiazol-3-yl)((1,1'-biphenyl)-4-yl)- , is a derivative of the oxadiazole family, which has garnered attention for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of approximately 244.26 g/mol. The presence of the oxadiazole ring contributes to its biological properties, as oxadiazoles are known for their pharmacological significance.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, a study evaluated various 1,2,4-oxadiazole derivatives against a panel of human cancer cell lines. The results demonstrated significant antiproliferative effects, with some compounds exhibiting IC50 values in the low micromolar range (e.g., 9.7 µM for specific derivatives) .
Table 1: Antiproliferative Activity of Oxadiazole Derivatives
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | HCT116 | 9.7 |
| Compound B | A549 | 20.3 |
| Methanone Derivative | Various | TBD |
The mechanism by which methanone and similar compounds exert their anticancer effects often involves the induction of apoptosis and cell cycle arrest. Molecular docking studies suggest that these compounds may interact with key proteins involved in cell proliferation and survival pathways .
Antimicrobial Activity
Oxadiazole derivatives have also shown promising antimicrobial properties. For example, certain compounds have demonstrated effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of critical enzymatic pathways .
Case Studies
- Study on Antiproliferative Effects : A series of biphenyl-derived oxadiazoles were synthesized and tested for their anticancer activity against multiple cell lines at the National Cancer Institute. The study revealed that certain derivatives had up to 50% growth inhibition in selected cancer cell lines .
- Evaluation Against Leishmania : Another study focused on the effects of oxadiazole derivatives against Leishmania infantum, showing that specific compounds significantly reduced parasite viability and induced morphological changes indicative of cell death .
Q & A
Q. What are the recommended synthetic routes for Methanone, (5-amino-1,2,4-oxadiazol-3-yl)((1,1'-biphenyl)-4-yl)-, and what key reaction conditions influence yield?
Methodological Answer: The synthesis typically involves multi-step reactions, including cyclization and coupling. For example:
- Oxadiazole Ring Formation: The 5-amino-1,2,4-oxadiazole moiety can be synthesized via cyclization of amidoximes with carboxylic acid derivatives under acidic conditions.
- Ketone Coupling: The biphenyl group is introduced via Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling, depending on the substituent reactivity.
- Critical Conditions: Use of palladium catalysts (e.g., Pd(PPh₃)₄) for coupling reactions, controlled pH (6–8) to stabilize the amino group, and inert atmospheres to prevent oxidation. Yields are optimized by maintaining temperatures between 60–80°C and using anhydrous solvents (e.g., THF or DMF) .
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Chromatography: HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95% required for biological assays).
- Spectroscopy:
- ¹H/¹³C NMR: Confirm the presence of the biphenyl aromatic protons (δ 7.2–7.8 ppm) and oxadiazole NH₂ (δ 5.8–6.2 ppm).
- HRMS: Validate molecular weight (calculated for C₁₆H₁₂N₄O₂: 300.23 g/mol).
- X-ray Diffraction: Single-crystal analysis resolves stereoelectronic effects of the oxadiazole-biphenyl interaction .
Advanced Research Questions
Q. How can contradictory data on the bioactivity of this compound across studies be resolved?
Methodological Answer: Contradictions often arise from:
- Assay Variability: Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms.
- Redox Sensitivity: The amino-oxadiazole group may undergo pH-dependent oxidation, altering activity. Validate stability under assay conditions (e.g., pH 7.4 buffer with 10% FBS).
- Target Selectivity: Use siRNA knockdown or CRISPR-Cas9 models to confirm specificity for proposed targets (e.g., kinases vs. GPCRs). Cross-validate with competitive binding assays .
Case Study Example:
In a 2025 study, conflicting IC₅₀ values (2 µM vs. 15 µM) for kinase inhibition were resolved by identifying residual DMSO (>0.1%) as an inhibitor of enzyme activity .
Q. What computational methods are suitable for predicting interactions between this compound and biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding to ATP-binding pockets. The oxadiazole NH₂ group often forms hydrogen bonds with catalytic lysine residues.
- MD Simulations: GROMACS or AMBER simulations (50–100 ns) assess stability of the ligand-receptor complex.
- QSAR Models: Train models using descriptors like logP (predicted: 2.8) and polar surface area (80 Ų) to correlate structure with activity .
Q. Table: Predicted Binding Affinities
| Target Protein | Docking Score (kcal/mol) | Experimental IC₅₀ (µM) |
|---|---|---|
| EGFR Kinase | -9.2 | 3.5 ± 0.8 |
| PARP-1 | -7.6 | >20 |
Q. How does the electronic configuration of the 5-amino-1,2,4-oxadiazole ring influence reactivity?
Methodological Answer: The oxadiazole ring exhibits ambident nucleophilic behavior:
- Amino Group: Participates in hydrogen bonding, enhancing solubility and target affinity.
- N-O Bond Polarization: Facilitates electrophilic substitution at the C3 position. Substituent effects are quantified via Hammett σ constants (σₚ = -0.15 for -NH₂).
- Redox Activity: Cyclic voltammetry reveals a reduction peak at -1.2 V (vs. Ag/AgCl), indicating potential for ROS generation in biological systems .
Q. What are the limitations of current stability studies, and how can they be improved?
Methodological Answer:
- Accelerated Degradation Tests: Use Arrhenius modeling (40–60°C) to predict shelf-life but note that non-Arrhenius behavior in polar solvents (e.g., DMSO) may skew results.
- Photodegradation: UV-vis spectroscopy (λ = 254 nm) shows rapid decomposition (~30% in 24 h). Add antioxidants (e.g., BHT) or opaque storage containers to mitigate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
